molecular formula C26H35ClN8O7S B1235553 Rosiglitazone/metformin CAS No. 622402-70-4

Rosiglitazone/metformin

Cat. No.: B1235553
CAS No.: 622402-70-4
M. Wt: 639.1 g/mol
InChI Key: UABJPASVFPMIGE-KWZUVTIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosiglitazone/metformin is a combination medication used to treat type 2 diabetes mellitus. This combination helps control blood sugar levels by combining the effects of two different drugs: rosiglitazone and metformin. Rosiglitazone is a thiazolidinedione that improves insulin sensitivity, while metformin is a biguanide that decreases glucose production in the liver and improves insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of rosiglitazone and metformin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

Rosiglitazone/metformin has a wide range of scientific research applications:

Mechanism of Action

Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues such as adipose tissue, skeletal muscle, and liver. This activation regulates the transcription of genes involved in glucose and lipid metabolism . Metformin decreases hepatic glucose production and improves insulin sensitivity by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rosiglitazone/metformin is unique due to its combination of two different mechanisms of action, providing a synergistic effect in controlling blood sugar levels. This combination therapy offers superior glycemic control compared to monotherapy with either drug alone .

Properties

CAS No.

622402-70-4

Molecular Formula

C26H35ClN8O7S

Molecular Weight

639.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C18H19N3O3S.C4H11N5.C4H4O4.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;

InChI Key

UABJPASVFPMIGE-KWZUVTIDSA-N

SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl

Isomeric SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O.Cl

Canonical SMILES

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl

Synonyms

Avandamet
rosiglitazone maleate-metformin hydrochloride combination
rosiglitazone-metformin combination

Origin of Product

United States

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